5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile (5-Acetyl-2-[BMA]-6-MN) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinonitrile, which is an important precursor for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antipsychotics. 5-Acetyl-2-[BMA]-6-MN has been studied extensively for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450, as well as for its ability to modulate the activity of various metabolic pathways.
Scientific Research Applications
Synthesis and Properties of Substituted Pyrimidines
The compound has been utilized in the synthesis of various substituted pyrimidines, showcasing its versatility as a precursor in organic synthesis. For instance, Shramm and Konshin (1985) detailed the reaction of 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride, producing N-acyl-2-arylamino-6-methylnicotinonitriles. These compounds, upon further treatment, yield 2-substituted 1-aryl-1,4-dihydro-7-methyl-4-oxopyrido[2,3-d]pyrimidines, demonstrating the compound's application in creating complex heterocyclic structures with potential pharmaceutical applications (Shramm & Konshin, 1985).
Application in Heterocyclic Enaminonitriles Synthesis
The compound has also shown utility in the synthesis of heterocyclic enaminonitriles. Yamagata et al. (1986) explored its reactivity, indicating its broader implications in synthesizing valuable intermediates for pharmaceuticals. The study highlights the compound's potential in modifying and creating biologically active molecules, expanding its applications in medicinal chemistry (Yamagata, Tomioka, & Yamazaki, 1986).
Synthesis of Quinazoline Derivatives
Further research demonstrates the compound's role in the synthesis of quinazoline derivatives, which are important in the development of cancer therapeutics and other medicinal agents. The flexibility of "5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile" in reacting with various agents to form complex heterocycles underscores its significance in drug discovery and development processes (Komkov et al., 2021).
properties
IUPAC Name |
5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWKOOVWKWJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.